molecular formula C17H9FINO B13447248 2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine

2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine

Cat. No.: B13447248
M. Wt: 389.16 g/mol
InChI Key: GIIRYJPZKPGDLR-UHFFFAOYSA-N
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Description

2-{11-Fluoro-10-iodo-8-oxatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound, followed by fluorination and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid
  • 5-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene

Uniqueness

2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine stands out due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is relatively rare and can impart unique properties to the compound .

Properties

Molecular Formula

C17H9FINO

Molecular Weight

389.16 g/mol

IUPAC Name

2-(7-fluoro-6-iododibenzofuran-4-yl)pyridine

InChI

InChI=1S/C17H9FINO/c18-13-8-7-11-10-4-3-5-12(14-6-1-2-9-20-14)16(10)21-17(11)15(13)19/h1-9H

InChI Key

GIIRYJPZKPGDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC3=C2OC4=C3C=CC(=C4I)F

Origin of Product

United States

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